molecular formula C22H26N2O2 B11234785 N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11234785
M. Wt: 350.5 g/mol
InChI Key: ZJKXVTRJBWOSKC-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring attached to a phenyl group, which is further connected to a cyclopentanecarboxamide structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(morpholin-4-yl)aniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or cyclopentane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide stands out due to its unique combination of a morpholine ring, phenyl group, and cyclopentanecarboxamide structure. This distinct arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H26N2O2/c25-21(22(12-4-5-13-22)18-6-2-1-3-7-18)23-19-8-10-20(11-9-19)24-14-16-26-17-15-24/h1-3,6-11H,4-5,12-17H2,(H,23,25)

InChI Key

ZJKXVTRJBWOSKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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